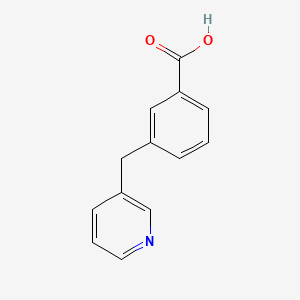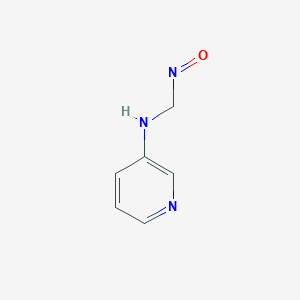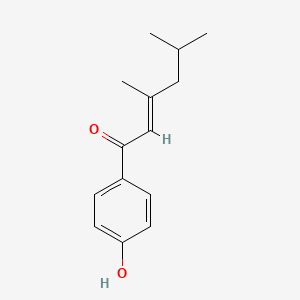![molecular formula C28H40O14 B12292026 6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292026.png)
6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound known for its unique structural features and biological activities. This compound is part of the trichothecene family, which are mycotoxins produced by certain species of fungi .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[721The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using fungi that naturally produce trichothecenes. The compound can then be extracted and purified using various chromatographic techniques .
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyloxymethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of trichothecenes.
Biology: Investigated for its effects on cellular processes and its potential as a biological tool.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry
作用機序
The mechanism of action of 6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with cellular targets, leading to the inhibition of protein synthesis. This compound binds to ribosomes, disrupting the translation process and ultimately leading to cell death .
類似化合物との比較
Similar Compounds
HT-2 Toxin: Another trichothecene mycotoxin with similar structural features and biological activities.
T-2 Toxin: A closely related compound with similar toxicological properties.
Uniqueness
What sets 6-[2-(Acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2’-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid apart is its unique spirocyclic structure and the presence of multiple functional groups, which contribute to its diverse reactivity and biological activities .
特性
分子式 |
C28H40O14 |
|---|---|
分子量 |
600.6 g/mol |
IUPAC名 |
6-[2-(acetyloxymethyl)-11-hydroxy-1,5-dimethyl-4-(3-methylbutanoyloxy)spiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H40O14/c1-11(2)6-16(30)39-14-8-27(9-37-13(4)29)15(7-12(14)3)40-23-21(22(34)26(27,5)28(23)10-38-28)42-25-19(33)17(31)18(32)20(41-25)24(35)36/h7,11,14-15,17-23,25,31-34H,6,8-10H2,1-5H3,(H,35,36) |
InChIキー |
XRCGZVWSCBGTFJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



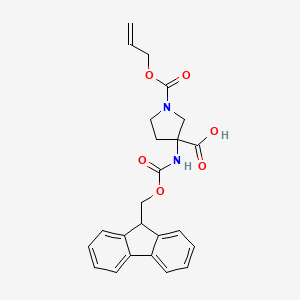
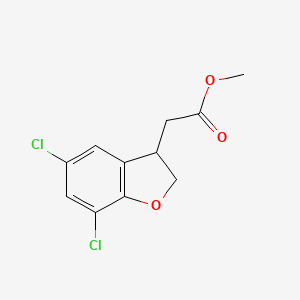
![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
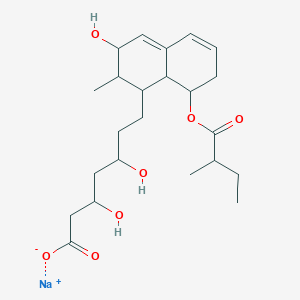
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)
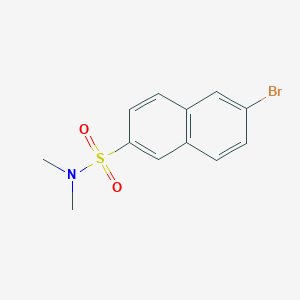
![4-[(4-Fluorophenyl)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B12292010.png)
